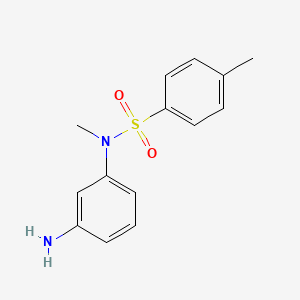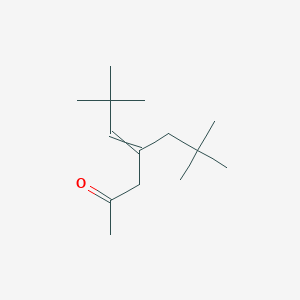
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one is an organic compound characterized by its branched hydrocarbon structure. This compound is notable for its unique arrangement of carbon atoms, which includes a heptene backbone with dimethyl substitutions. Such structural features often impart distinct chemical and physical properties, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one can be achieved through several synthetic routes. One common method involves the alkylation of a suitable heptene precursor with 2,2-dimethylpropyl groups. This reaction typically requires the presence of a strong base, such as sodium hydride, to deprotonate the heptene and facilitate the nucleophilic attack by the alkylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts, such as palladium or nickel, may also be employed to enhance the efficiency of the alkylation process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For instance, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropane: Shares the dimethylpropyl group but lacks the heptene backbone.
6,6-Dimethylheptane: Similar backbone structure but without the double bond and dimethylpropyl group.
4-Methylhept-4-en-2-one: Contains a similar heptene backbone but with different substituents.
Uniqueness
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one is unique due to its specific combination of a heptene backbone with dimethyl and dimethylpropyl substitutions. This unique structure imparts distinct chemical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
83810-25-7 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropyl)-6,6-dimethylhept-4-en-2-one |
InChI |
InChI=1S/C14H26O/c1-11(15)8-12(9-13(2,3)4)10-14(5,6)7/h9H,8,10H2,1-7H3 |
Clé InChI |
ALQODBSFHNNFLF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


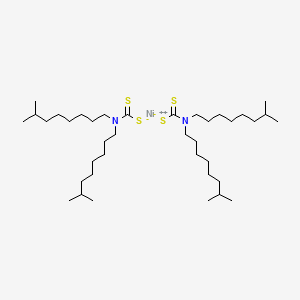
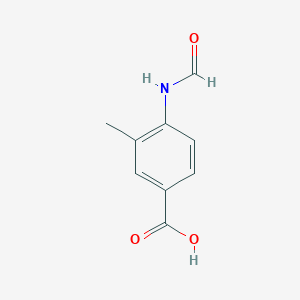
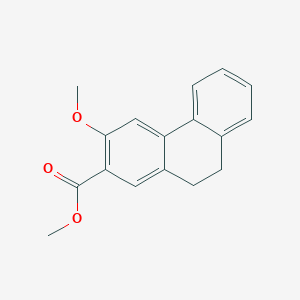
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
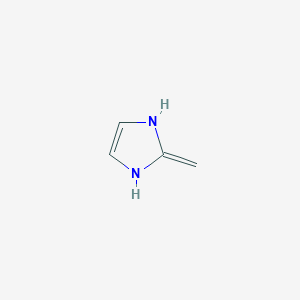
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)

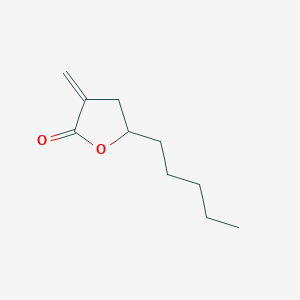
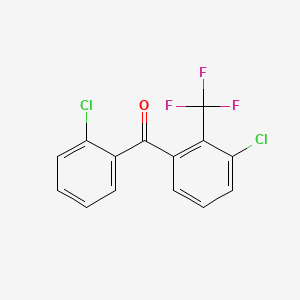
![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
